molecular formula C31H44B2O4 B1587604 9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester CAS No. 250597-29-6

9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

Cat. No.: B1587604
CAS No.: 250597-29-6
M. Wt: 502.3 g/mol
InChI Key: SHZXKQJLRLVYGP-UHFFFAOYSA-N
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Description

9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester is a boronic acid derivative with a complex molecular structure. It is characterized by its two boronic acid groups attached to a fluorene core, which is further substituted with hexyl groups. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester typically involves the reaction of 9,9-dihexylfluorene with boronic acid derivatives under specific conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in the construction of polymers and other materials with specific properties.

Biology: In biological research, 9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester is used in the study of enzyme inhibitors and other bioactive molecules. Its boronic acid groups make it suitable for binding to biological targets.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a component in drug delivery systems.

Industry: In industry, this compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which 9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester exerts its effects involves its interaction with specific molecular targets. The boronic acid groups can form reversible covalent bonds with diols and other functional groups, which allows for its use in various applications. The molecular pathways involved may include binding to enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • 9,9-Dihexylfluorene-2,7-diboronic acid

  • Bis(pinacolato)diboron

Uniqueness: 9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester is unique in its structure, particularly due to the presence of hexyl groups, which can influence its physical and chemical properties. This compound's ability to form stable complexes with various biological and chemical targets sets it apart from similar compounds.

Properties

IUPAC Name

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-dihexylfluoren-2-yl]-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44B2O4/c1-3-5-7-9-17-31(18-10-8-6-4-2)29-23-25(32-34-19-11-20-35-32)13-15-27(29)28-16-14-26(24-30(28)31)33-36-21-12-22-37-33/h13-16,23-24H,3-12,17-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZXKQJLRLVYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)B5OCCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393958
Record name 9,9-Dihexylfluorene-2,7-bis(trimethyleneborate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250597-29-6
Record name 9,9-Dihexylfluorene-2,7-bis(trimethyleneborate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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